molecular formula C22H16N2O3 B12025617 N'-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide CAS No. 478508-09-7

N'-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide

Katalognummer: B12025617
CAS-Nummer: 478508-09-7
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: OAYDIKOMEMJUPE-YDZHTSKRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide is a chemical compound that features an anthracene moiety linked to a benzohydrazide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the aldehyde group of 9-anthraldehyde and the hydrazide group of 2,4-dihydroxybenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the anthracene moiety.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a fluorescent probe due to its anthracene moiety, which exhibits strong fluorescence properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of organic electronic materials and sensors

Wirkmechanismus

The mechanism of action of N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(9-Anthrylmethylene)-2,4-dihydroxybenzohydrazide is unique due to its combination of the anthracene moiety and the 2,4-dihydroxybenzohydrazide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

478508-09-7

Molekularformel

C22H16N2O3

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-[(E)-anthracen-9-ylmethylideneamino]-2,4-dihydroxybenzamide

InChI

InChI=1S/C22H16N2O3/c25-16-9-10-19(21(26)12-16)22(27)24-23-13-20-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)20/h1-13,25-26H,(H,24,27)/b23-13+

InChI-Schlüssel

OAYDIKOMEMJUPE-YDZHTSKRSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=C(C=C(C=C4)O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=C(C=C(C=C4)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.